(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, also known as methyl (2E)-(methoxyimino)(2-methylphenyl)ethanoate, is a chemical compound characterized by its molecular formula and a molecular weight of 207.23 g/mol. This compound features a methoxyimino group attached to a 2-methylphenylacetate structure, which contributes to its unique properties and biological activities. It is classified under the CAS number 120974-97-2 and is recognized for its applications in agriculture, particularly as a fungicide.
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate does not have a known mechanism of action as it is not a final product. Its significance lies in its role as a synthetic intermediate for trifloxystrobin, which has a well-defined fungicidal mechanism. Trifloxystrobin inhibits mitochondrial respiration in fungal cells, thereby disrupting their energy production and leading to cell death [].
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate exhibits significant fungicidal properties against various fungal pathogens such as Rhizoctonia solani and Botrytis cinerea. Research indicates that derivatives of this compound have potential antibacterial activity against strains like Fusarium graminearum and Fusarium solani, suggesting its applicability in agricultural pest management. The biological efficacy is attributed to the pharmacophoric substructures present in the molecule, which enhance its interaction with biological targets.
The synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate can be achieved through a multi-step process involving methoxyamine hydrochloride and a suitable solvent such as methanol. A typical synthetic route includes:
This method allows for the selective formation of the desired E-isomer while minimizing byproducts.
The uniqueness of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate lies in its specific structural features that confer distinct biological activities, making it a valuable compound in both research and practical applications within agriculture.
Studies on (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate have focused on its interactions with various biological systems. These include:
Such studies are essential for optimizing its use in agricultural applications while mitigating risks to human health and the environment.
Several compounds share structural similarities with (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, including:
| Compound Name | Molecular Formula | Biological Activity |
XLogP3 2.6
Hydrogen Bond Acceptor Count 4
Exact Mass 207.08954328 g/mol
Monoisotopic Mass 207.08954328 g/mol
Heavy Atom Count 15
Dates
Last modified: 08-15-2023
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